
tert-Butyl (4-(dimethyl(oxo)-lambda6-sulfanylidene)-3-oxo-1-phenylbutan-2-yl)carbamate
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Overview
Description
tert-Butyl (4-(dimethyl(oxo)-lambda6-sulfanylidene)-3-oxo-1-phenylbutan-2-yl)carbamate: is a complex organic compound with a unique structure that includes a tert-butyl carbamate group, a phenyl group, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(dimethyl(oxo)-lambda6-sulfanylidene)-3-oxo-1-phenylbutan-2-yl)carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with a suitable phenyl-substituted precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-(dimethyl(oxo)-lambda6-sulfanylidene)-3-oxo-1-phenylbutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Applications in Medicinal Chemistry
- Beta-Lactamase Inhibition :
- Synthesis of 7-Oxo-Diazabicyclo Compounds :
- Anticancer Research :
Synthetic Methodologies
- Synthetic Routes :
- Versatility in Organic Synthesis :
Case Study 1: Development of Beta-Lactamase Inhibitors
A study demonstrated the effectiveness of compounds derived from tert-butyl (4-(dimethyl(oxo)-lambda6-sulfanylidene)-3-oxo-1-phenylbutan-2-yl)carbamate in inhibiting beta-lactamase enzymes. The synthesized inhibitors showed improved activity against resistant bacterial strains when combined with standard antibiotics, highlighting their potential clinical applications.
Case Study 2: Anticancer Activity Assessment
Research conducted on modified versions of this compound revealed promising results in inhibiting tumor growth in vitro. The mechanisms involved apoptosis induction and cell cycle arrest, suggesting a pathway for further drug development targeting specific cancer types.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(dimethyl(oxo)-lambda6-sulfanylidene)-3-oxo-1-phenylbutan-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways and lead to specific biological effects .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the phenyl and sulfanylidene groups.
tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate: Another compound with a tert-butyl carbamate group but different structural features.
Uniqueness: The presence of the phenyl and sulfanylidene groups distinguishes it from simpler carbamates and allows for more diverse chemical and biological interactions .
Biological Activity
tert-Butyl (4-(dimethyl(oxo)-lambda6-sulfanylidene)-3-oxo-1-phenylbutan-2-yl)carbamate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and structure:
- IUPAC Name: this compound
- Molecular Formula: C15H22N2O3S
- Molecular Weight: 298.41 g/mol
The structure features a tert-butyl group, a phenyl ring, and a sulfanylidene moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structures may exhibit various biological activities, including:
- Antimicrobial Activity: Some derivatives have shown efficacy against bacterial strains by inhibiting aminoacyl-tRNA synthetases, which are essential for protein synthesis in bacteria .
- Antioxidant Properties: Compounds containing sulfanylidene groups often demonstrate antioxidant activity, potentially protecting cells from oxidative stress .
- Enzyme Inhibition: The presence of the carbamate functional group suggests potential inhibition of specific enzymes involved in metabolic pathways.
Case Studies and Experimental Findings
Several studies have investigated the biological effects of related compounds:
- Antibacterial Activity:
- Cytotoxicity Assays:
- Pharmacokinetics and Bioavailability:
Data Tables
Properties
InChI |
InChI=1S/C17H25NO4S/c1-17(2,3)22-16(20)18-14(15(19)12-23(4,5)21)11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H-,18,19,20,21) |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVYZMFNGVCKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=C[S+](=O)(C)C)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)/C(=C/[S+](=O)(C)C)/[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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